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Compound of Interest

Compound Name: Xmd8-92

Cat. No.: B611855

An In-depth Technical Guide to the Chemical and Pharmacological Profile of Xmd8-92

Introduction

Xmd8-92 is a synthetically developed small molecule that has garnered significant interest
within the scientific community for its potent and selective inhibitory action. Initially identified as
a powerful inhibitor of Extracellular signal-regulated kinase 5 (ERKS5), also known as Big MAP
kinase 1 (BMK1), further research has revealed its dual-inhibitory role, also targeting the
Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4. This dual activity
makes Xmd8-92 a valuable chemical probe for investigating complex signaling pathways and a
potential therapeutic agent in oncology.

This guide provides a comprehensive overview of Xmd8-92, detailing its chemical structure,
pharmacological data, mechanism of action through various signaling pathways, and key
experimental protocols for its use in a research setting.

Chemical Structure and Properties

Xmd8-92 is a complex heterocyclic molecule belonging to the pyrimido[4,5-b][1]
[2]benzodiazepine class. Its formal chemical name is 2-[2-ethoxy-4-(4-hydroxypiperidin-1-
yhanilino]-5,11-dimethylpyrimido[4,5-b][1][2]benzodiazepin-6-one[3]. The molecule's structure
facilitates its entry into the ATP-binding pocket of target kinases.
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Canonical SMILES:
CCOc(cc(ccl)N(CC2)CCC20)cINc(ncl)nc(N(C)c2c3ccec2)cIN(C)C3=0[3]

Physicochemical Properties

The key physicochemical properties of Xmd8-92 are summarized in the table below. Solubility
IS a critical factor for experimental design, with high solubility in dimethyl sulfoxide (DMSO) and
poor solubility in agueous solutions and ethanol[3].

Property Value Reference
Molecular Formula C26H30N603 [3]
Molecular Weight 474.57 g/mol [3]

CAS Number 1234480-50-2 [11[3]

B - Insoluble in H20 and EtOH-
Solubility _ [3]
>23.75 mg/mL in DMSO

Pharmacological Data

Xmd8-92 exhibits high affinity for a select group of kinases and bromodomains. The following
tables present quantitative data on its binding affinity, inhibitory concentrations, and
pharmacokinetic properties in preclinical models.

Table 1: Binding Affinity (Kd) of Xmd8-92 for Target Proteins
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Dissociation

Target Protein Assay Type Reference
Constant (Kd)

Cell-free ATP-binding

ERKS5 (BMK1) 80 nM _ [1][2][4]
displacement

BRD4(1) 170 - 190 nM Cell-free assay [1][4]
Cell-free ATP-binding

DCAMKL2 190 nM _ [2]4]
displacement
Cell-free ATP-binding

PLK4 600 nM _ [2][4]
displacement
Cell-free ATP-binding

TNK1 890 nM [21[4]

displacement

Table 2: Inhibitory Concentration (IC50) of Xmd8-92

Target/Process IC50 Cell Line/System Reference
EGF-induced BMK1
) 0.24 uM Human Hela cells [11[3]
Autophosphorylation
] KiNativ (HeLa cell
BMKZ1 (in-cell) 1.5uM [2]
lysates)
KiNativ (HeLa cell
TNK1 (off-target) 10 uM [2][5]
lysates)
ACK1 (TNK2) (off- KiNativ (HeLa cell
18 uM [2](5]

target)

lysates)

Table 3: Pharmacokinetic Parameters of Xmd8-92 in Sprague-Dawley Rats
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Parameter Value Dosing Reference

) Single intravenous or
Half-life (t1/2) 2.0 hours [2]
oral dose

Single intravenous or

Clearance 26 mL/min/kg [2]
oral dose
Volume of Distribution Single intravenous or
3.4 Likg [2]
(vd) oral dose
) o Single intravenous or
Oral Bioavailability 69% [2]
oral dose

Signaling Pathways and Mechanism of Action

The anti-proliferative and anti-tumor effects of Xmd8-92 are primarily attributed to its inhibition
of the ERK5 and DCLK1 signaling pathways. The specific downstream effects can be context-
dependent, varying by cancer type.

The ERK5/PML/p21 Tumor Suppressor AXis

In many cancer cells, such as lung and cervical cancer, Xmd8-92 functions by inhibiting ERK5,
which in turn unleashes the tumor suppressor activity of the promyelocytic leukemia protein
(PML). Activated ERK5 normally phosphorylates and inactivates PML. By blocking ERKS5,
Xmd8-92 allows PML to activate its downstream target, the cyclin-dependent kinase inhibitor
p21, leading to cell cycle arrest and a halt in proliferation[2].
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Caption: Xmd8-92 inhibits the ERKS pathway, leading to p21 activation.

The DCLK1-Dependent Pathway in Pancreatic Cancer
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In pancreatic ductal adenocarcinoma (PDAC), Xmd8-92's anti-tumor effects are mediated
through the inhibition of Doublecortin-like kinase 1 (DCLKZ1)[6]. This inhibition leads to the
upregulation of several tumor-suppressive microRNAs (including let-7a and miR-200 family
members). These miRNAs, in turn, suppress a host of oncogenic targets responsible for
proliferation (c-MYC, KRAS), epithelial-mesenchymal transition (EMT) (ZEB1, SNAIL), and
pluripotency (OCT4, SOX2, NANOG). Notably, in this cellular context, the p21 and p53
pathways were not significantly affected, highlighting a distinct mechanism of action[3][6].
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Caption: Xmd8-92 inhibits DCLK1, upregulating tumor suppressor miRNAS.

Experimental Protocols
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Preparation of Stock and Working Solutions

For In Vitro Use: Prepare a high-concentration stock solution (e.g., 20-80 mg/mL) by
dissolving Xmd8-92 in fresh, anhydrous DMSO[1]. Store this stock solution at -20°C for
several months[3]. For cell-based assays, dilute the stock solution to the final desired
concentration in cell culture medium. Note that moisture-absorbing DMSO can reduce
solubility[1].

For In Vivo Use (IP Injection): A common formulation involves a three-part solvent system.
For a 1 mL working solution, add 50 pL of a 26.4 mg/mL DMSO stock solution to 400 pL of
PEG300 and mix until clear. Add 50 uL of Tween80, mix again, and finally add 500 pL of
sterile ddH20. This solution should be prepared fresh before use[1].

Cellular Assay for ERK5 (BMK1) Inhibition

This protocol assesses the ability of Xmd8-92 to block growth factor-induced kinase activation

in cells.

Cell Culture: Plate human HelLa cells and allow them to adhere.

Serum Starvation: Culture the cells in serum-free medium overnight to reduce basal kinase
activity.

Inhibitor Treatment: Treat the cells with Xmd8-92 (e.g., 1-5 uM) or a vehicle control (DMSO)
for 1 hour.

Stimulation: Stimulate the cells with Epidermal Growth Factor (EGF) for approximately 15-20
minutes to activate the ERKS5 pathway.

Lysis and Analysis: Lyse the cells and analyze the phosphorylation status of ERKS5.
Activated, phosphorylated ERK5 exhibits a mobility shift (retardation) on SDS-PAGE, which
can be visualized by Western blot using an anti-BMK1 antibody[2].

In Vitro Kinase Assay

This assay directly measures the enzymatic activity of ERKS5 in the presence of the inhibitor.
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Protein Source: Co-transfect HEK293 cells with expression plasmids for an activating
upstream kinase (MEK5D) and BMK1.

Immunoprecipitation: After 48 hours, lyse the cells and immunoprecipitate the activated
BMK1 protein using a specific antibody.

Kinase Reaction: Perform the kinase reaction in a buffer containing the immunoprecipitated
BMK1, a suitable substrate (e.g., myelin basic protein), and ATP. Include varying
concentrations of Xmd8-92 in the reaction mix.

Activity Measurement: Quantify the remaining ATP after the reaction using a luminescent
assay platform, such as the Kinase-Glo® assay. The light output is inversely proportional to
kinase activity[2].

In Vitro Kinase Assay Cellular BMK1 Inhibition Assay

Transfect HEK293 cells
with MEK5D + BMK1

l

Immunoprecipitate
activated BMK1

i
! I
' [
' [
! I
! I
I | Serum-starve
I

' |

I I

! I

! I

! I

! I

I I

I I

! I

! I

! I

! I

I I

I I

! I

! I

! I

! I

I I

I I

! I

! I

! I

! I

I I

I I

! I

! I

! I

! I

I I

I I

! I

! I

Hela cells

l

Treat with Xmd8-92
(1 hr)

x

Perform kinase reaction
with ATP + Substrate
+ Xmd8-92

l

Measure ATP consumption
(Kinase-Glo®)

Stimulate with EGF
(17 min)

|

Analyze BMK1 mobility shift
by Western Blot

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://www.benchchem.com/product/b611855?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC2939729/
https://www.benchchem.com/product/b611855?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b611855?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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